4-[(4-Fluorophenyl)methanesulfonyl]aniline
Description
4-[(4-Fluorophenyl)methanesulfonyl]aniline is a sulfonamide derivative featuring a fluorophenyl group attached via a methanesulfonyl linker to an aniline moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial and antiproliferative effects, and their physicochemical properties are influenced by substituents on the aromatic rings .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBFEPKRLQTFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methanesulfonyl]aniline typically involves the reaction of 4-fluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the methanesulfonyl group is introduced to the fluorobenzene ring. The resulting intermediate is then subjected to further reactions to introduce the aniline group, often through a coupling reaction with aniline under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methanesulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(4-Fluorophenyl)methanesulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methanesulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the methanesulfonyl group can modulate its reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents on the phenyl ring or the sulfonyl group:
Biological Activity
4-[(4-Fluorophenyl)methanesulfonyl]aniline, with the chemical formula C13H12FNO2S, is a compound characterized by its unique structural features, including a fluorophenyl group and a methanesulfonyl moiety attached to an aniline backbone. Its primary biological target is Carbonic Anhydrase II (CA II), an enzyme that plays a crucial role in various physiological processes, including acid-base balance and carbon dioxide transport in the body.
The interaction of this compound with Carbonic Anhydrase II involves inhibition of the enzyme's activity. This inhibition can lead to various physiological effects, including alterations in pH regulation and potential implications for conditions such as glaucoma, edema, and certain types of cancer. The compound's mechanism of action is primarily based on its ability to bind to the active site of CA II, thereby preventing the conversion of carbon dioxide to bicarbonate and protons.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition. The following table summarizes key findings related to its biological effects:
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrase II : A study demonstrated that this compound effectively inhibits CA II with IC50 values indicating moderate potency. This inhibition was linked to its structural features, particularly the presence of the fluorophenyl group which enhances binding affinity.
- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. Research indicates that it may induce apoptosis in tumor cells through mechanisms involving oxidative stress and disruption of metabolic pathways.
- Antimicrobial Effects : Preliminary investigations have suggested that this compound possesses antimicrobial properties against certain bacterial strains. Further studies are needed to elucidate its full spectrum of activity and potential mechanisms.
Comparative Analysis
To provide context regarding its biological activity, a comparison with similar compounds is beneficial:
| Compound | Target Enzyme | Activity |
|---|---|---|
| 4-Fluorophenyl methyl sulfone | CA II | Moderate inhibition |
| 4-Fluorophenyl methanesulfonamide | CA II | High inhibition |
| 4-[(3-Chlorophenyl)methanesulfonyl]aniline | CA II | Variable inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
